molecular formula C17H13FO4 B6499360 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 300674-16-2

5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No. B6499360
CAS RN: 300674-16-2
M. Wt: 300.28 g/mol
InChI Key: NSXWRVUOIRMWCK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For the related compound “2-{4-[(4-fluorophenyl)methoxy]phenyl}acetic acid”, the InChI code is provided . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For the related compound “2-{4-[(4-fluorophenyl)methoxy]phenyl}acetic acid”, it is a powder at room temperature .

Scientific Research Applications

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position . This includes free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .

Biological Potential of Indole Derivatives

The compound, being an indole derivative, may possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Friedel-Crafts Alkylation

The compound can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes . This reaction involves the substitution of a hydrogen atom in the aromatic ring with an alkyl or acyl group .

Suzuki-Miyaura Cross-Coupling Reactions

The compound can also participate in Suzuki-Miyaura cross-coupling reactions . This reaction is used to couple boronic acids with organic halides, which is a key step in the synthesis of many organic compounds .

Synthesis of 9,10-diarylanthracenes

The compound can be used in the synthesis of 9,10-diarylanthracenes . These compounds are used as molecular switches, which have applications in the field of molecular electronics .

PPARα, -γ, and -δ Agonist

The compound has been found to possess a potent triple-acting PPARα, -γ, and -δ agonist profile . This means it can bind to and activate these three types of peroxisome proliferator-activated receptors, which play crucial roles in the regulation of cellular differentiation, development, and metabolism .

Synthesis of Other Carboxylic Acids

The compound can be used in the synthesis of other carboxylic acids. This includes 4-fluorobenzoic acid, 4-fluorophenylacetic acid, and 4-fluorophenylpropionic acid.

Antiviral Activity

The compound has shown potential antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4/c1-10-16(17(19)20)14-8-13(6-7-15(14)22-10)21-9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXWRVUOIRMWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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